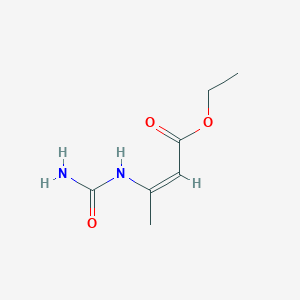

ethyl (Z)-3-(carbamoylamino)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (Z)-3-(carbamoylamino)but-2-enoate is a substituted but-2-enoate ester characterized by a carbamoylamino (-NHCONH₂) group at the 3-position of the unsaturated carbon chain in the Z-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-(carbamoylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated esters. Substitution reactions can lead to a variety of amides and esters.

Scientific Research Applications

Ethyl (Z)-3-(carbamoylamino)but-2-enoate is an organic compound featuring a but-2-enoate backbone and a carbamoylamino group at the 3-position of the butenoate structure. The Z configuration indicates that the two substituents on the double bond are on the same side, influencing its reactivity and biological activity. It has the molecular formula C7H12N2O2. As an enamine, it is a derivative of an amine and an alkene, specifically featuring a Z (cis) configuration at the double bond.

Synthesis Methods

Several synthesis methods have been developed for this compound:

Specific methods are not available in the provided search results.

Applications

this compound has several applications:

- Pharmaceuticals It can be used as a building block for synthesizing bioactive compounds and has potential as an antimicrobial and anticancer agent.

- Agricultural Chemicals: It has potential use as a pesticide or herbicide.

Interaction Studies

Interaction studies often focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to understand how this compound interacts at a molecular level, potentially leading to insights into its mechanism of action in biological systems.

Structural Similarities and Biological Activities

this compound shares structural similarities with several other compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl 4-(dimethylamino)but-2-enoate | Enamine | Contains dimethylamino group; potential neuroactivity |

| Methyl 2-amino-4-methylpent-4-enoate | Amino Acid Derivative | Exhibits significant biological activity |

| Ethyl 4-methylpent-2-enoate | Alkene | Simple alkene structure; used in polymer synthesis |

| Ethyl 3-acetamidobut-2-enoate | Acetamide | Contains acetamido group; potential pharmaceutical uses |

Mechanism of Action

The mechanism by which ethyl (Z)-3-(carbamoylamino)but-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The double bond in the Z-configuration can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Key comparisons are summarized below:

Structural and Functional Group Analysis

Spectral and Physical Properties

- NMR Data: The benzylamino analog (5g) exhibits distinct ¹H-NMR signals for aromatic protons (δ 7.21–7.29) and benzyl CH₂ (δ 4.34), absent in the carbamoylamino parent compound .

- Molecular Weight Trends : Fluorine and dimethyl substitutions increase molecular weight significantly (e.g., 254.21 vs. 172.18), impacting volatility and chromatographic behavior .

Research Findings and Methodological Insights

- Structural Elucidation : SHELX software has been widely used for crystallographic refinement of similar enamines, enabling precise determination of Z-configuration and substituent orientation .

- Synthetic Routes: Enamine formation via α-bromo ketones () provides a template for synthesizing this compound derivatives .

- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethyl derivatives) show prolonged half-life in biological systems, a critical factor in pharmaceutical development .

Biological Activity

Ethyl (Z)-3-(carbamoylamino)but-2-enoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H12N2O2. The compound is characterized by:

- A but-2-enoate backbone

- A carbamoylamino functional group at the 3-position

- A Z (cis) configuration at the double bond, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, studies have indicated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to disruptions in cellular processes, potentially inhibiting pathogen growth or altering metabolic pathways in target organisms.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Michael Addition Reactions : Utilizing suitable nucleophiles to add across the double bond.

- Amidation Reactions : Involving the reaction of an amine with an activated ester.

- Enamine Formation : Creating enamines through the condensation of carbonyl compounds with amines.

These methods highlight the compound's versatility in synthetic organic chemistry and its potential as a building block for more complex bioactive molecules.

Comparative Analysis

To better understand this compound's place in medicinal chemistry, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ethyl 4-(dimethylamino)but-2-enoate | Enamine | Contains a dimethylamino group; potential neuroactivity |

| Methyl 2-amino-4-methylpent-4-enoate | Amino Acid Derivative | Exhibits significant biological activity |

| Ethyl 4-methylpent-2-enoate | Alkene | Simple alkene structure; used in polymer synthesis |

| Ethyl 3-acetamidobut-2-enoate | Acetamide | Contains acetamido group; potential pharmaceutical uses |

The unique Z configuration and the presence of both carbamoyl and amino functionalities in this compound differentiate it from these analogs, potentially leading to distinct reactivity patterns and biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a new class of antibiotics.

- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to key enzymes involved in bacterial metabolism, suggesting a mechanism for its antimicrobial action .

Applications

This compound has potential applications in various fields:

- Pharmaceuticals : As a precursor for synthesizing bioactive compounds.

- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its antimicrobial properties.

This versatility underscores the importance of further research into its biological activities and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (Z)-3-(carbamoylamino)but-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of α,β-unsaturated esters like this compound typically involves condensation reactions between carbamoylamino precursors and activated carbonyl compounds. For example, analogous compounds (e.g., ethyl (E)-3-(benzylamino)but-2-enoate) are synthesized using base-catalyzed Knoevenagel condensations under anhydrous conditions . Optimization may include:

- Catalyst selection : Use of triethylamine or DBU to enhance reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Temperature control : Maintaining 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the Z-isomer .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for similar α,β-unsaturated esters (e.g., ethyl (Z)-3-(dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate) .

- NMR spectroscopy : Key diagnostic signals include:

- ¹H NMR : Coupling constants (J = 10–12 Hz for Z-isomer C=C protons).

- ¹³C NMR : Distinct carbonyl (C=O) and enoate (C=C) resonances .

- IR spectroscopy : Stretching frequencies for carbamoyl (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) groups .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or isomerization .

- Moisture control : Use desiccants (e.g., silica gel) to avoid degradation via carbamate hydrolysis.

- Solvent compatibility : Prepare stock solutions in anhydrous DMSO or ethanol (10 mM), and aliquot to minimize freeze-thaw cycles .

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer :

- Primary solvents : DMSO, ethanol, or methanol (due to high polarity and miscibility).

- Co-solvents : For aqueous systems, use <5% Tween-80 or PEG-400 to enhance solubility .

- Validation : Confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to detect aggregation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and identify electrophilic sites (e.g., β-carbon of the α,β-unsaturated ester).

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMSO) .

- Validation : Compare predicted activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic variation : Test solubility across solvents (e.g., water, ethanol, DMSO) at 25°C and 37°C.

- Analytical validation : Use HPLC (C18 column, 254 nm detection) to confirm compound integrity post-solubilization .

- Theoretical alignment : Link discrepancies to solvent polarity indices or hydrogen-bonding capacity using Hansen solubility parameters .

Q. How can this compound be integrated into a theoretical framework for drug discovery?

- Methodological Answer :

- Target identification : Screen against enzymes (e.g., urease, kinases) using molecular docking (AutoDock Vina) based on carbamoyl group interactions .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl derivatives) and correlate substituent effects with bioactivity .

- Mechanistic studies : Use stopped-flow kinetics to probe reaction intermediates in biological systems .

Q. What experimental designs minimize isomerization during kinetic studies of this compound?

- Methodological Answer :

- Control groups : Include Z/E isomer standards and monitor via HPLC or GC-MS.

- Temperature modulation : Conduct reactions at ≤25°C to slow thermal isomerization.

- Light exclusion : Use amber glassware to prevent photochemical Z→E conversion .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer :

- Steric analysis : Introduce bulky substituents (e.g., tert-butyl) and assess activity via enzyme inhibition assays.

- Electronic profiling : Synthesize nitro- or methoxy-substituted analogs and measure Hammett σ values .

- Data correlation : Use multivariate regression to link substituent parameters (Taft, Hansch) with IC₅₀ values .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA).

- Countercurrent chromatography (CCC) : Optimize solvent system (hexane/ethyl acetate/methanol/water) for high recovery .

- Chiral resolution : Use cellulose-based chiral stationary phases for enantiomeric separation .

Properties

CAS No. |

5435-44-9 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl (Z)-3-(carbamoylamino)but-2-enoate |

InChI |

InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |

InChI Key |

RVXCSDJLRCXJCN-PLNGDYQASA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\NC(=O)N |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.